molecular formula C19H28N2O3S B4214930 N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide

N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide

Cat. No.: B4214930
M. Wt: 364.5 g/mol
InChI Key: AXGDRPKRPVSOCZ-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]heptane structure can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the alaninamide moiety: This can be achieved through amide bond formation using alanine derivatives and appropriate coupling reagents.

    Attachment of the 3,4-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Incorporation of the methylsulfonyl group: This can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, where it can modulate the activity of these proteins. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the core.

    Sulfonyl amides: Compounds with similar sulfonyl and amide functionalities but different core structures.

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide is unique due to the combination of its bicyclic core, sulfonyl group, and specific substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-12-5-8-17(9-13(12)2)21(25(4,23)24)14(3)19(22)20-18-11-15-6-7-16(18)10-15/h5,8-9,14-16,18H,6-7,10-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGDRPKRPVSOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)NC2CC3CCC2C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide

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